molecular formula C12H11Cl2N3O B5634514 N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide

N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide

Cat. No.: B5634514
M. Wt: 284.14 g/mol
InChI Key: RFPHHXDNNSODBS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is a chemical compound known for its diverse applications in various fields, including agriculture, medicine, and scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the desired product. One common method involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with dimethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. In the context of its use as an herbicide, it inhibits photosynthesis by blocking the electron flow in photosystem II . This disruption prevents the plant from converting light energy into chemical energy, ultimately leading to its death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-1-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3,5-dimethylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c1-7-5-8(2)17(16-7)12(18)15-9-3-4-10(13)11(14)6-9/h3-6H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPHHXDNNSODBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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